The table below summarizes plants where this compound is found naturally.
| Source Type | Specific Examples | Context of Presence |
|---|---|---|
| Plant Species | Hyacinth flower oil, Ylang-ylang oil [1] [2], Jasmine, Rose [3] | Natural component of the plant's essential oil [1] [3]. |
| Biosynthetic Pathway | Populus (poplar), Nicotiana benthamiana, Salix (willow) [4] | Intermediate compound in the PAL (phenylalanine ammonia-lyase) pathway for Salicylic Acid (SA) biosynthesis [4]. |
In many plants, this compound is not a final product but a crucial intermediate in producing salicylic acid (SA), a vital plant defense hormone [4].
The PAL pathway for SA biosynthesis involves a series of steps beginning with the amino acid phenylalanine. The following diagram illustrates this pathway and the key experimental methods used to characterize it:
SA biosynthesis pathway and key validation experiments.
The model illustrates key genes and enzymes identified through specific experimental techniques:
Genetic Manipulation:
HSR203J and HSR515 in N. benthamiana leaves led to reduced conversion of benzyl benzoate to SA and accumulation of pathway intermediates [4].Biochemical Assays:
HSR203J was biochemically characterized as a carboxylesterase that specifically hydrolyzes this compound to release SA [4].This compound is naturally present in some plants and functions as a key biosynthetic intermediate for salicylic acid. Research has elucidated its role through genetic and biochemical techniques including CRISPR/Cas9, VIGS, and enzymatic assays.
| Assay Type | Maximal Efficacy (% of E2) | Relative Potency (vs. E2) | Key Findings |
|---|---|---|---|
| ERE Reporter Gene Assay [1] | 35% | 1 / 21,000,000 | Partial agonist; activity only near cytotoxic concentrations. |
| MCF7 Cell Proliferation (E-Screen) [1] | 47% | 1 / 36,000,000 | Partial agonist; activity only near cytotoxic concentrations. |
| Human-Relevant Potency Threshold (HRPT) [2] | — | 1 / 10,000 | Estrogenic effects in vivo are not expected for chemicals with potency below this threshold. |
The following are the detailed methodologies for the key experiments that generated the data above.
This assay measures a chemical's ability to bind to the estrogen receptor (ER) and activate the transcription of a luciferase reporter gene [1].
This assay measures the ability of a chemical to stimulate the proliferation of estrogen-sensitive human breast cancer cells (MCF7), a hallmark of estrogenic activity [1].
The weak estrogenic activity observed in vitro must be interpreted within a broader mechanistic and physiological context.
In vitro and in vivo pathways of this compound.
Table 1: Basic Characteristics of Benzyl Salicylate
| Property | Description |
|---|---|
| Chemical Names | This compound, Salicylic acid benzyl ester, Benzyl 2-hydroxybenzoate [1] |
| CAS Number | 118-58-1 [2] [3] [1] |
| Molecular Formula | C₁₄H₁₂O₃ [3] [1] |
| Molecular Weight | 228.24 g/mol [3] [1] |
| Appearance | Clear, colorless to pale yellow liquid [4] [1] |
| Odor Profile | Subtle, sweet floral-balsamic with solar (sunscreen) nuances and faint jasmine undertones [5] |
Table 2: Industrial Applications and Functions
| Industry | Primary Function(s) | Example Products |
|---|---|---|
| Fragrance & Cosmetics | Fragrance ingredient, fixative, UV absorber, solvent [3] [4] | Perfumes, lotions, shampoos, sunscreens [3] |
| Pharmaceuticals | Solvent, stabilizer, potential anti-inflammatory agent [6] [4] [1] | Topical medications [4] |
| Food Industry | Synthetic flavoring substance and adjuvant [3] [1] | Flavored foods and beverages [3] [4] |
A 2021 study investigated the anti-inflammatory potential of this compound isolated from Cornus walteri in LPS-stimulated mouse macrophage cell line (RAW 264.7) [6].
Experimental Workflow: The following diagram illustrates the key steps of the experimental protocol:
Key Findings:
A 2018 study provided an initial hazard assessment under the Japanese Chemical Substances Control Law [2].
Table 3: Summary of Toxicity Screening Results
| Test Type | Model System | Key Findings |
|---|---|---|
| In Vitro Genotoxicity | Chromosomal aberration test in Chinese hamster lung cells | Non-genotoxic [2] |
| Combined Repeated-Dose & Reproductive/Developmental Screening | Rats (administered 0, 30, 100, or 300 mg/kg/day by gavage) | Repeated-dose effects (thymus, liver, epididymis, femur) at ≥100 mg/kg/day. Developmental toxicity (embryonic resorption, offspring mortality, neural tube defects) at 300 mg/kg/day. Lower offspring body weight at ≥30 mg/kg/day [2] |
Based primarily on the developmental toxicity observed, the study classified this compound as hazard class 2, with a Lowest Observed Adverse Effect Level (LOAEL) of 30 mg/kg/day [2].
Table 4: Regulatory Status Across Regions
| Region / Program | Regulatory Consideration |
|---|---|
| EU Cosmetics Regulation | Listed as a fragrance allergen in Annex III. Requires declaration on label if concentration exceeds 0.001% in leave-on products and 0.01% in rinse-off products [3]. |
| IFRA Standards | Based on IFRA 51, the permitted amount in the finished product for category 4 (face & body care) is 7.3% [5]. |
| U.S. FDA | Permitted as a synthetic flavoring substance and adjuvant in food, must be used in minimum quantities required for intended effect under good manufacturing practices [3]. |
| REACH | Registered under REACH with active status [3]. |
Benzyl salicylate (BS) is a naturally occurring component of essential oils such as Jasmine and Ylang Ylang that has gained significant commercial importance as a synthetic fragrance chemical manufactured at high tonnage levels worldwide. This compound has attracted regulatory attention due to concerns about its potential endocrine-disrupting properties. Based on initial screening studies with ambiguous results, BS was notably added as the only fragrance ingredient to the European Scientific Committee on Consumer Safety (SCCS) priority list of the first 14 substances requiring screening as potential endocrine disruptors. Simultaneously, it was included in the Community Rolling Action Plan (CoRAP) of the European REACH regulation for further assessment of these properties [1] [2].
The regulatory scrutiny of this compound stems primarily from various in vitro screening studies that evaluated its estrogenic potential with inconsistent results. These ambiguities were partly attributed to methodological variations between test systems and the inconsistent use of positive controls across studies. Particularly problematic was the frequent absence of complete dose-response information for the positive control 17β-estradiol (E2) in studies utilizing human cells, which significantly complicated assessment of relative potency and efficacy. Despite these methodological concerns and the lack of convincing evidence from OECD test guideline studies demonstrating estrogen-sensitive effects in vivo, BS remains under rigorous regulatory evaluation [1].
Recent comprehensive investigations have provided quantitative data on the estrogenic potency of this compound through full dose-response analysis in established in vitro models. These studies demonstrate that BS functions as a partial agonist of the estrogen receptor, exhibiting maximal efficacy of approximately 35-47% relative to the natural hormone 17β-estradiol (E2). Importantly, this agonist activity manifests only at concentrations approaching cytotoxic levels, indicating a limited therapeutic window for estrogenic effects [1] [2].
The extraordinary potency difference between BS and endogenous estrogen is quantified across experimental platforms, with the extrapolated concentration required to achieve 50% efficacy being approximately 21,000,000-fold higher than E2 in reporter gene assays, and roughly 36,000,000-fold higher in MCF7 cell proliferation assays. This places BS's potency more than 1000-fold below the established Human Relevant Potency Threshold (HRPT), significantly beneath the agonistic activity of known chemicals that demonstrably cause estrogenic effects in in vivo assays [1].
Table 1: Quantitative Potency Assessment of this compound in Estrogenic Activity Assays
| Assay Type | Maximal Efficacy (% relative to E2) | Potency Difference vs E2 | Cytotoxicity Considerations |
|---|---|---|---|
| ERE-Dependent Reporter Gene Assay | 35-47% | 21,000,000-fold less potent | Active only near cytotoxic concentrations |
| MCF7 Cell Proliferation (E-Screen) | 35-47% | 36,000,000-fold less potent | Active only near cytotoxic concentrations |
The in vivo evidence regarding BS's estrogenic effects presents a complex picture that requires careful interpretation. A uterotrophic assay conducted by Zhang et al. reported uterine weight increases of 115-135% of control values in rats across a wide dose range (1.23-100 mg/kg bw/d), but notably lacked clear dose-response relationship. Similarly, in mice, BS effects ranged between 114-119% of control values at most doses, with one anomalous reading of 138% at 100 mg/kg bw/d, again without consistent dose dependency. These marginal effects stand in stark contrast to E2, which produced dose-dependent increases up to 375% in rats and 478% in mice [1].
Conversely, OECD guideline studies conducted under REACH regulations present a different toxicological profile. In an OECD TG 421 reproductive/developmental toxicity screening study in rats, BS demonstrated no adverse effects on any estrogen-sensitive endpoints at doses up to 2500 ppm in the diet (158-324 mg/kg bw/d), which represented the maximal tolerable dose. Specifically, no compound-related effects were observed on mating performance, fertility indices, estrous cyclicity, gestation length, parturition, offspring survival, anogenital distance, areolae/nipple retention in males, or thyroid hormone levels. Furthermore, a 90-day repeated dose study (OECD TG 408) at even higher concentrations (6000 ppm in diet, 429 mg/kg bw/d) revealed no effects on absolute uterus weight, challenging the biological significance of the minimal uterine weight changes observed in the Zhang study [1].
The T47D-KBluc reporter gene assay represents a robust method for quantifying estrogen receptor-mediated transcriptional activation. The experimental workflow begins with cultivation of T47D-KBluc cells (ATCC CRL-2865), which endogenously express both ERα and ERβ receptors and contain an estrogen response element (ERE) linked to a luciferase reporter gene. Cells are maintained in RPMI-1640 medium supplemented with 9% heat-inactivated fetal bovine serum, penicillin/streptomycin, and insulin at standard culture conditions (37°C, 5% CO₂) [1].
For experimental assessment, the protocol follows these critical steps:
This methodology enables precise quantification of concentration-dependent estrogen receptor activation while simultaneously assessing potential cytotoxic effects that could confound interpretation of results.
The E-Screen assay measures the proliferative response of estrogen-sensitive MCF7 human breast cancer cells to potential estrogenic compounds. This protocol leverages the well-established phenomenon that estrogen receptor agonists stimulate characteristic proliferation patterns in this cell line. The experimental approach parallels methodological rigor applied in the reporter gene assay, ensuring direct comparability of results across platforms [1] [2].
While the search results provide limited methodological specifics for the E-screen protocol used in the primary cited studies, the standard approach involves:
The parallel assessment in both reporter gene and proliferation assays provides complementary evidence regarding BS's estrogenic potential, examining both early transcriptional events and downstream functional responses.
Experimental workflow for assessing estrogenic activity of this compound
Robust assessment of this compound's estrogenic potential requires attention to several methodological imperatives:
These methodological stringencies directly address the limitations identified in earlier screening studies that reported ambiguous results for BS, particularly the lack of proper dose-response information for positive controls that complicated reliable potency assessment [1].
The extremely weak potency of this compound demonstrated in rigorous in vitro systems raises important questions about its potential for causing estrogenic effects in humans under realistic exposure scenarios. The concentration required to elicit even partial estrogenic responses exceeds levels expected from environmental or consumer product exposure by several orders of magnitude. This substantial potency margin suggests that BS poses negligible risk of endocrine disruption in humans through estrogen receptor-mediated mechanisms [1].
The establishment of a Human Relevant Potency Threshold (HRPT) provides a valuable framework for contextualizing the potential hazards of environmental estrogens. The demonstration that BS's agonistic activity falls more than 1000-fold below this threshold offers compelling evidence that it lacks practical endocrine-disrupting potential at exposure levels realistically encountered by human populations. This scientific perspective should inform ongoing regulatory decision-making processes regarding BS's status under REACH and SCCS evaluations [1].
Table 2: Comparative Estrogenic Activity of Reference Compounds and Regulatory Status
| Compound | Relative Potency (vs E2) | Maximum Efficacy | In Vivo Effects | Regulatory Status |
|---|---|---|---|---|
| 17β-Estradiol (E2) | 1 (reference) | 100% | Potent uterotrophic effects | Natural hormone |
| Bisphenol A (BPA) | Approximately 10,000-100,000-fold less potent | Partial agonist | Effects at high doses | Restricted in some applications |
| This compound | 21,000,000-36,000,000-fold less potent | 35-47% partial agonist | No adverse effects in OECD studies | Under evaluation (CoRAP) |
Based on comprehensive evaluation of available scientific evidence, this compound demonstrates negligible estrogenic potential at toxicologically relevant concentrations. The collective data indicate that BS functions as an exceptionally weak partial agonist of the estrogen receptor, with potency millions of times lower than the natural ligand 17β-estradiol and well below established thresholds of concern for human health [1] [2].
Future research should prioritize mechanistic studies to elucidate whether the minimal estrogenic activity observed at near-cytotoxic concentrations represents genuine receptor activation or alternative mechanisms. Additionally, absorption, distribution, metabolism, and excretion (ADME) profiling would provide crucial context for relating in vitro potency data to in vivo bioavailability. These investigations would further strengthen the scientific foundation for regulatory decisions regarding this commercially important fragrance ingredient [1].
Objective: This document provides a detailed protocol and supporting experimental data for assessing the effects of Benzyl Salicylate (BSal) on the proliferation of the MCF-7 human breast cancer cell line. The MCF-7 cell line is a hormone-sensitive model derived from metastatic breast adenocarcinoma and is widely used in breast cancer research [1].
Background: this compound is an ester commonly used in cosmetics as a fragrance ingredient and UV absorber [2]. Recent investigations into its safety profile have explored its potential to interact with estrogen signaling pathways. An ab initio next-generation risk assessment (NGRA) study identified that BSal can be metabolized by MCF-7 cells into Salicylic Acid (SA) and Benzoic Acid (BA), and it demonstrated weak estrogenic activity by influencing the proliferation of MCF-7 cells in vitro [3]. This protocol is designed to help researchers systematically evaluate the proliferative or anti-proliferative effects of BSal on MCF-7 cells.
The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
The concentration causing a 50% reduction in cell viability (IC₅₀) can be determined using non-linear regression analysis of the dose-response curve.
To understand the mode of action, the following assays can be incorporated:
The tables below summarize quantitative data and assay conditions from published studies involving MCF-7 cells and related compounds.
Table 1: Cytotoxicity and Anti-Proliferative Data on MCF-7 Cells
| Compound / Treatment | Assay Type | Exposure Time | Key Outcome (IC₅₀ / Effect) | Reference |
|---|---|---|---|---|
| This compound (BSal) | Toxicogenomics | Not Specified | Induced significant gene deregulation; Cmax of its metabolite, Salicylic Acid, was 93.2 nM in vitro [3]. | |
| Taxodone | MTT / Apoptosis | 24 hours | Dose-dependent decrease in viability; induced apoptosis via ROS and caspase activation [7]. | |
| RIMHS-Qi-23 | MTT | 48 hours | IC₅₀ of 6.6 µM; more potent and selective than doxorubicin [6]. | |
| Sulfated Galactan (LSGO) | MTT | 48 hours | Induced G2/M cell cycle arrest at 500 µg/mL; suppressed PI3K/AKT/mTOR & ERK pathways [4]. |
Table 2: Standardized Assay Parameters for MCF-7 Cell Culture
| Parameter | Specification | Reference |
|---|---|---|
| Basal Medium | Dulbecco's Modified Eagle Medium (DMEM) | [5] [6] |
| Serum Supplement | 10% Fetal Bovine Serum (FBS) | [5] [6] |
| Cell Seeding Density | 2-4 x 10⁴ cells/well (96-well plate) | [4] [6] |
| Incubation Conditions | 37°C, 5% CO₂, Humidified | [4] |
The following diagrams outline the procedural workflow and a potential mechanism of action based on related natural compounds.
Diagram 1: Experimental workflow for the MCF-7 cell proliferation assay.
Diagram 2: Proposed pathways for this compound's cellular effects. This diagram integrates reported data on BSal with common mechanisms of similar compounds, highlighting areas for experimental validation [4] [3] [7].
The T47D-KBluc reporter gene assay represents a robust and sensitive in vitro system for detecting and quantifying estrogenic activity of chemical compounds. This assay utilizes a human breast cancer cell line (T47D) that endogenously expresses both estrogen receptor alpha (ERα) and beta (ERβ), stably transfected with an estrogen response element (ERE) linked to a luciferase reporter gene [1] [2]. When estrogenic compounds bind to the estrogen receptor, the resulting complex activates transcription of the luciferase gene through the ERE, producing measurable luminescence that serves as a quantitative indicator of estrogenic potency.
The T47D-KBluc system has become a well-established tool in endocrine disruptor research and pharmaceutical development due to its physiological relevance and high sensitivity. Unlike yeast-based systems, it operates in a mammalian cellular context with appropriate receptor co-factors, post-translational modifications, and signaling pathways, providing a more biologically relevant assessment of estrogenic activity [1] [3]. For benzyl salicylate—a widely used fragrance ingredient—this assay provides crucial quantitative data on its potential estrogenic activity, addressing regulatory concerns regarding endocrine disruption potential.
The T47D-KBluc assay measures estrogen receptor activation through a luciferase-based transcriptional readout. The underlying molecular mechanism involves the classical genomic signaling pathway of estrogen receptors, recapitulated in the diagram below:
Figure 1: Molecular pathway of estrogen receptor activation in the T47D-KBluc reporter assay
The assay system is particularly valuable for quantifying the estrogenic potency of weak environmental estrogens like this compound by comparing their activity to the natural hormone 17β-estradiol (E2). The concentration-dependent response and partial agonist activity can be precisely determined through full dose-response analysis, providing essential data for risk assessment and regulatory decision-making [1].
Recent comprehensive investigations using the T47D-KBluc assay system have generated robust quantitative data on the estrogenic activity of this compound. The results demonstrate that this compound exhibits weak partial agonist activity at the estrogen receptor, with potency several million-fold lower than the natural ligand 17β-estradiol [1].
Table 1: Quantitative assessment of this compound estrogenic activity in T47D-KBluc assay
| Assay Type | Maximal Efficacy (% of E2 Response) | Relative Potency (vs. 17β-Estradiol) | Cytotoxicity Considerations |
|---|---|---|---|
| ERE-Luciferase Reporter | 35-47% | 21,000,000-fold less potent | Activity observed only near cytotoxic concentrations |
| MCF-7 Proliferation (E-Screen) | Similar partial efficacy | 36,000,000-fold less potent | No adverse effects in vivo up to 2500 ppm diet |
Partial Agonist Profile: this compound consistently demonstrates approximately 35-47% maximal efficacy compared to 17β-estradiol, characteristic of a partial ER agonist [1].
Extremely Low Potency: The concentration required to achieve half-maximal activation is 21 million times higher than that of 17β-estradiol in the reporter assay, indicating negligible potency at environmentally relevant concentrations [1].
Threshold Considerations: The weak agonistic activity of this compound falls more than 1000-fold below the established human relevant potency threshold, suggesting minimal concern for endocrine disruption at expected exposure levels [1].
The T47D-KBluc cells require careful maintenance to preserve their phenotypic stability and reporter function:
The complete experimental procedure for assessing this compound estrogenic activity follows a standardized workflow:
Figure 2: Experimental workflow for T47D-KBluc reporter gene assay
Preparation of Test Compounds:
Treatment Procedure:
A critical aspect of the protocol is the sequential assessment of cell viability and luciferase activity:
Cell Viability Measurement:
Luciferase Activity Determination:
The ratiometric nature of reporter assay data requires careful statistical treatment to minimize error propagation:
Table 2: Statistical analysis parameters for bicistronic reporter assay data
| Parameter | Calculation Method | Acceptance Criteria |
|---|---|---|
| Sample Size | Minimum of 3 independent experiments with triplicate wells | n ≥ 9 total data points per treatment |
| Outlier Exclusion | Fourth spread method with Q75 + 1.5×fs and Q25 - 1.5×fs boundaries | <10% of data points excluded |
| Normality Testing | Probability plot correlation coefficient (PPCC) | PPCC > 0.90 for normal distribution |
| Precision | Coefficient of variation (CV) for replicate measurements | CV < 20% for individual treatments |
The compatibility of luciferase reporter assays with fluorescence-based viability measures enables multiplexed assessment:
The T47D-KBluc assay for this compound evaluation follows rigorous methodological standards:
The T47D-KBluc reporter gene assay provides a robust, sensitive, and physiologically relevant platform for quantifying the estrogenic activity of this compound. The detailed protocol outlined in this document enables researchers to accurately characterize the partial agonist activity and extremely weak potency of this compound, yielding data directly applicable to regulatory risk assessment. The multiplexed viability assessment and statistical rigor of the analysis pipeline ensure reliable detection of true estrogen receptor-mediated effects while minimizing false positives from cytotoxic responses.
Benzyl salicylate (BSal) is used in cosmetics as a fragrance ingredient and light stabilizer, with a maximum allowed concentration of 0.5% in leave-on face cream [1] [2]. Due to the cosmetics industry's ban on animal testing, a Next-Generation Risk Assessment (NGRA) was conducted using New Approach Methodologies (NAMs) to evaluate systemic safety after dermal exposure [1].
The assessment identified that the parent compound (BSal) is metabolized in the skin, with its primary metabolite, salicylic acid (SA), being the toxicologically critical entity or "toxdriver" [1]. Therefore, the PBPK modeling workflow was designed to characterize the systemic exposure to both BSal and SA.
This protocol determines the dermal penetration rate of BSal and its metabolic conversion in the skin [1].
This test determines the hepatic metabolic stability of BSal and identifies systemic metabolites [1].
These assays determine the concentrations at which SA elicits biological effects in vitro [1].
The following parameters, obtained from the experiments above and literature, are essential for building and parameterizing the PBPK model [1].
Table 1: Key Parameters for PBPK Model Development
| Parameter Category | Specific Parameters | Source |
|---|---|---|
| Chemical-Specific | Molecular weight, Log P (octanol-water partition coefficient), pKa | Supplementary Material of [1] |
| In Vitro Absorption & Metabolism | Skin penetration rate, Metabolic conversion rate (BSal to SA in skin), Hepatic metabolic clearance | Skin absorption & hepatocyte assays [1] |
| In Vitro Bioactivity | Points of Departure (PoDs) for BSal and SA | Toxicodynamic bioassays [1] |
| Physiological | Skin surface area, Skin layer thicknesses, Blood flow rates, Organ volumes, Glomerular filtration rate | Literature/Default values [1] |
| Exposure Scenario | Product application amount (1.54 g/day), BSal concentration in product (0.5%), Exposure frequency (twice daily), Skin contact area | Use scenario definition [1] |
The PBPK model integrates dermal absorption with whole-body pharmacokinetics to predict systemic concentrations. The following diagram visualizes the risk assessment workflow that incorporates the PBPK model.
The final step integrates the PBPK model predictions with in vitro bioactivity data to calculate the Margin of Internal Exposure (MoIE) [1].
MoIE Calculation:
MoIE = In Vitro PoD / Predicted Human Cmax
Table 2: Risk Characterization Output for this compound
| Risk Parameter | Value (Conservative PoD) | Value (Less Conservative PoD) | Interpretation |
|---|---|---|---|
| Point of Departure (PoD) | 10.6 µM | 213 µM | From toxicogenomics in HepG2 cells [1] |
| Predicted Cmax of SA | 0.63 µM | 0.63 µM | From probabilistic PBPK model [1] |
| Margin of Internal Exposure (MoIE) | 16 | 338 | MoIE > 1 indicates safety [1] |
| Traditional Margin of Safety | 9,705 | 9,705 | Based on external exposure & in vivo data [1] |
This protocol demonstrates that an ab initio NGRA using PBPK modeling for dermal exposure is a viable and protective strategy for cosmetic safety assessment. The case study on this compound successfully:
This approach provides a robust, human-relevant, and animal-free framework for ensuring consumer safety.
1. Introduction to NGRA and Benzyl Salicylate Next-Generation Risk Assessment (NGRA) is an exposure-led, hypothesis-driven framework for evaluating the safety of chemical ingredients, such as the fragrance ingredient This compound (BSal), using exclusively non-animal New Approach Methodologies (NAMs) [1]. This case study demonstrates a complete ab initio (from the beginning) assessment for a leave-on face cream containing 0.5% BSal, using a tiered workflow to conclude on safety without recourse to in vivo data [1].
2. Tiered Workflow for an Ab Initio NGRA The NGRA was conducted following a tiered strategy to ensure a efficient and resource-conscious evaluation [1]. The workflow progresses through sequential tiers, with the potential to exit the process if a safety decision can be made early.
Diagram 1: The tiered workflow for an ab initio NGRA of this compound. TTC: Threshold of Toxicological Concern; PBPK: Physiologically Based Pharmacokinetic; Cmax: Maximum plasma concentration; PoD: Point of Departure; MoIE: Margin of Internal Exposure.
3. Key Experimental Data and Findings The following tables summarize the critical quantitative data and results from the ab initio NGRA case study for BSal [1].
Table 1: External Exposure and TTC Evaluation for BSal
| Parameter | Value | Description and Significance |
|---|---|---|
| Product Type | Leave-on face cream | Use scenario for the assessment [1]. |
| BSal Concentration | 0.5% | Maximum concentration as a light stabilizer [1]. |
| Daily Product Usage | 1.54 g/day | Amount of face cream applied daily [1]. |
| Systemic Exposure Dose | 128 µg/kg bw/day | Calculated daily exposure dose for a 60 kg adult [1]. |
| Cramer Class III TTC | 2.3 µg/kg bw/day | Threshold of Toxicological Concern for this class [1]. |
| TTC Outcome | Proceed to Tier 1 | Systemic exposure dose exceeds the TTC, requiring further investigation [1]. |
Table 2: Skin Penetration and Metabolite Identification (24h post-application)
| Analyte | Location Detected | Implication for Assessment |
|---|---|---|
| This compound (Parent) | Epidermis, Dermis, Receptor Fluid | Confirms skin absorption of the parent compound [1]. |
| Salicylic Acid (SA) | Epidermis, Dermis, Receptor Fluid | Primary metabolite; identified as the "ToxDriver" [1]. |
| Benzoic Acid (BA) | Epidermis, Dermis, Receptor Fluid | Secondary metabolite of BSal [1]. |
| Benzyl Alcohol (BAlc) | Epidermis, Dermis, Receptor Fluid | Secondary metabolite of BSal [1]. |
| Hippuric Acid | Epidermis, Dermis, Receptor Fluid | Secondary metabolite of BSal [1]. |
| Phase II Conjugates | Traces detected | Evidence of further metabolic conjugation [1]. |
Table 3: Internal Exposure and Bioactivity Assessment
| Parameter | Value | Description and Significance |
|---|---|---|
| Predicted Cmax (BSal) | 1 nM | Maximum blood concentration of parent BSal after single application [1]. |
| Predicted Cmax (SA) | 93.2 nM | Maximum blood concentration of the metabolite SA after single application [1]. |
| Probabilistic Cmax (SA) | 630 nM | Highest predicted blood concentration of SA after repeated applications [1]. |
| Lowest PoD (in vitro) | 10.6 µM (10,600 nM) | Most sensitive Point of Departure from toxicogenomics assay in HepG2 cells [1]. |
| Margin of Internal Exposure (MoIE) | 16 | Ratio of PoD (10,600 nM) to human Cmax (630 nM). MoIE > 1 supports safety [1]. |
The following protocols outline the key methodologies used in the BSal NGRA case study [1].
Protocol 1: Skin Absorption and Metabolism Study
Protocol 2: Bioactivity Testing using NAMs
Protocol 3: Physiologically Based Pharmacokinetic (PBPK) Modeling
The Human Relevant Potency Threshold (HRPT) represents a novel approach in toxicological risk assessment that establishes minimum potency levels necessary for chemicals to produce physiological effects via specific endocrine modes of action in humans. This framework is particularly valuable for regulatory decision-making regarding potential endocrine disrupting chemicals (EDCs), as it provides a scientifically-grounded method to distinguish between chemicals that may pose genuine risks to human health versus those likely to be incapable of producing adverse effects via endocrine mechanisms. The HRPT concept emerged from the understanding that the endocrine system functions through specific molecular interactions governed by fundamental principles of receptor kinetics and mass action, where both potency and physiological concentration determine a ligand's ability to produce measurable effects [1] [2].
The European Commission has proposed draft criteria for identifying EDCs that require establishing a causal relationship between a chemical's endocrine mode of action and adverse effects [1]. The HRPT approach addresses this requirement directly by incorporating mechanistic potency considerations into hazard identification. Mechanistic potency encompasses two fundamental properties: (1) affinity for specific biological components (receptors, enzymes, transporters, etc.), and (2) intrinsic activity (ability to alter the functional state of those components) [1]. For estrogen receptor alpha (ERα) agonism, an HRPT of 1×10⁻⁴ relative to 17β-estradiol (E2) has been proposed based on empirical comparisons of chemicals with different ERα agonist potencies and their ability to produce ERα-mediated responses in human clinical trials [1] [2]. This threshold represents the minimum mechanistic potency necessary for a chemical to act via ERα agonism in humans.
This compound (BS) is a natural component of essential oils and a widely used fragrance chemical that has been evaluated for potential endocrine activity. Comprehensive in vitro studies have characterized its estrogenic potency relative to the endogenous estrogen 17β-estradiol (E2) using standardized assay systems. The experimental data demonstrate that BS exhibits weak partial agonist activity at ERα, with potency magnitudes significantly below the proposed HRPT for human relevance [3].
Table 1: Estrogenic Potency Profile of this compound in Human Cell-Based Assays
| Assay System | Maximal Efficacy (% Relative to E2) | Relative Potency (Compared to E2) | Potency Relative to HRPT (1×10⁻⁴) |
|---|---|---|---|
| ERE Reporter Gene Assay | 35-47% | 1/21,000,000 (4.76×10⁻⁸) | 2.1×10⁻⁴ × HRPT |
| MCF-7 Cell Proliferation (E-Screen) | 35-47% | 1/36,000,000 (2.78×10⁻⁸) | 1.3×10⁻⁴ × HRPT |
The data reveal that BS is a partial agonist exhibiting approximately 35-47% maximal efficacy compared to E2, and it is active only at concentrations approaching cytotoxic levels [3]. The extrapolated concentration required to achieve 50% efficacy is 21-36 million times higher than that of E2, placing its potency approximately four orders of magnitude below the established HRPT of 1×10⁻⁴ relative to E2 [3]. This extremely low potency, combined with its partial agonist characteristics, indicates that BS lacks significant potential for estrogenic endocrine disruption in humans at environmentally relevant exposure levels.
Table 2: Comparative ERα Agonist Potency of Reference Compounds
| Compound | Relative Potency (E2 = 1) | HRPT Comparison | Clinical Significance |
|---|---|---|---|
| 17β-Estradiol (E2) | 1 | 10,000 × HRPT | Full endogenous agonist |
| 17α-Ethinylestradiol | 1-10 | 10,000-100,000 × HRPT | Pharmaceutical estrogen |
| Bisphenol A (BPA) | 1/1,000-1/10,000 (1×10⁻³ to 1×10⁻⁴) | 0.1-10 × HRPT | Uncertain clinical significance |
| This compound | 1/21,000,000-1/36,000,000 (2.78×10⁻⁸ to 4.76×10⁻⁸) | 2.1×10⁻⁴ to 1.3×10⁻⁴ × HRPT | No expected clinical effects |
| Proposed HRPT | 1/10,000 (1×10⁻⁴) | 1 × HRPT | Threshold for concern |
The comparative data demonstrate that BS possesses significantly weaker estrogenic potency than even the proposed HRPT cutoff, and its activity is substantially lower than other chemicals of regulatory interest such as Bisphenol A. This quantitative assessment places BS in a category of chemicals that are highly unlikely to produce estrogenic effects in humans given its extremely low potency and the competition it faces from endogenous estrogens and other components of the metabolic milieu [2].
Purpose: To quantitatively measure the transcriptional activation of estrogen receptor alpha and determine agonist potency and efficacy of test compounds relative to reference standards.
Materials and Reagents:
Procedure:
Quality Controls:
This protocol directly generates data on transcriptional activation potency, a key parameter for HRPT determination [3].
Purpose: To assess the estrogen-dependent proliferative response of human breast cancer cells to test compounds and determine relative proliferative potency and efficacy.
Materials and Reagents:
Procedure:
Quality Controls:
The E-Screen assay provides functional data on estrogen-dependent proliferation, a biologically relevant endpoint that complements transcriptional activation data [3].
The physiological basis for HRPT arises from receptor occupancy kinetics within the context of the endogenous metabolic milieu. The fractional receptor occupancy by a test compound is governed by the Langmuir binding isotherm equation:
Where [LR] represents the concentration of ligand-receptor complex, [L] is the free ligand concentration, [LRmax] is the maximum receptor capacity, and Kd is the equilibrium dissociation constant.
The endogenous metabolic milieu creates significant competition for receptor binding sites, establishing a background occupancy that weak agonists cannot overcome [2]. Mass action calculations demonstrate that individual ERα ligands with potencies more than tenfold higher than the HRPT can compete for occupancy against endogenous ligands, while those with potencies less than tenfold higher than the HRPT cannot successfully compete [2]. This provides a mechanistic explanation for the empirically observed HRPT of 1×10⁻⁴ relative to E2.
The following diagram illustrates the conceptual relationship between mechanistic potency and physiological effects in the context of HRPT:
Figure 1: Conceptual Framework of Human Relevant Potency Threshold (HRPT). This diagram illustrates how chemical properties and the endogenous metabolic milieu interact to determine physiological effects through the HRPT framework.
The extremely weak potency of this compound (2.78×10⁻⁸ to 4.76×10⁻⁸ relative to E2) places it significantly below the proposed HRPT for ERα agonism. At this potency level, BS would be unable to achieve meaningful receptor occupancy amidst the competition from endogenous ERα ligands present in human circulation [2]. This provides a mechanistic basis for concluding that BS lacks potential for estrogenic endocrine disruption in humans.
The following experimental workflow diagram outlines the key decision points in applying the HRPT framework to endocrine disruptor assessment:
Figure 2: Experimental Workflow for HRPT Application in Endocrine Disruptor Assessment. This flowchart outlines the key decision points in applying the HRPT framework to prioritize chemicals for further testing.
For chemicals like this compound that fall below the HRPT, the assessment indicates no significant estrogenic risk via the ERα pathway, potentially obviating the need for more extensive in vivo testing [1] [3] [2]. This represents a significant refinement in testing strategy that aligns with the 3Rs principles (Replacement, Reduction, Refinement) in toxicology.
The HRPT framework provides a scientifically rigorous approach for prioritizing chemicals in endocrine disruptor screening programs. Regulatory bodies including the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA) can incorporate HRPT concepts into their Tiered testing strategies to reduce unnecessary animal testing while focusing resources on chemicals of genuine concern [1].
While the HRPT approach represents a significant advancement in endocrine disruptor assessment, several methodological considerations should be acknowledged:
Future research should focus on expanding the HRPT database across multiple endocrine pathways and developing high-throughput screening methods to efficiently classify chemicals according to their mechanistic potency. The integration of computational toxicology approaches with HRPT concepts may further enhance screening efficiency and predictive accuracy.
Benzyl salicylate (BS) is a naturally occurring component of essential oils such as Jasmine and Ylang Ylang that has gained widespread use as a synthetic fragrance chemical in various consumer products. The estrogenic potential of this compound has attracted significant attention from regulatory bodies worldwide due to concerns about potential endocrine-disrupting effects. Despite its extensive use, the scientific literature has presented ambiguous results regarding the estrogenic activity of BS, leading to its inclusion in priority lists for assessment by both the European Scientific Committee for Consumer Safety (SCCS) and the Community Rolling Action Plan (CoRAP) of the European REACH regulation. [1] [2]
The regulatory concern stems from initial screening studies that reported estrogenic activity for BS, though these studies often lacked comprehensive dose-response information for positive controls, making accurate potency determinations challenging. What makes BS particularly noteworthy in regulatory contexts is its status as the only fragrance ingredient included in the first group of 14 substances prioritized for endocrine disruption screening by the SCCS. This unique position has accelerated the need for standardized, reliable testing protocols to accurately characterize its estrogenic potential and inform evidence-based regulatory decisions. [1] [2]
Table 1: this compound Properties and Regulatory Status
| Property | Description |
|---|---|
| Chemical Name | This compound (benzyl 2-hydroxybenzoate) |
| Natural Occurrence | Essential oils (Jasmin, Ylang Ylang) |
| Primary Use | Synthetic fragrance chemical |
| Regulatory Status | Included in SCCS priority list and REACH CoRAP |
| Key Concern | Potential endocrine disrupting activity |
The E-Screen assay represents a robust in vitro approach for identifying estrogenic activity by exploiting the natural proliferative response of estrogen-sensitive cells to estrogenic compounds. This bioassay quantitatively measures the ability of test substances to stimulate cell proliferation in estrogen receptor-positive cell lines, primarily the MCF-7 human breast cancer cell line. The fundamental principle underlying this assay is that estrogens are defined by their capacity to induce proliferation of cells in the female genital tract, and this property can be harnessed as a sensitive endpoint for detecting estrogenic activity across a wide chemical diversity that precludes accurate prediction based solely on chemical structure. [3]
The assay operates by comparing cell proliferation rates achieved by similar cell inocula under different conditions: in the absence of estrogens (negative control), in the presence of the natural estrogen 17β-estradiol (positive control), and when exposed to various concentrations of test chemicals. The proliferative response observed in the E-Screen assay represents a complex integrated endpoint that accounts for multiple events in estrogen signaling, including receptor binding, gene activation, and subsequent protein synthesis necessary for cell division. This comprehensive capture of the estrogen response pathway makes it particularly valuable for detecting chemicals with potential endocrine-disrupting properties in humans and wildlife. [3]
The E-Screen assay offers several distinct advantages that have cemented its position in endocrine disruptor screening:
The E-Screen assay protocol begins with careful maintenance and preparation of the MCF-7 cell line, which requires specific conditions to preserve its estrogen responsiveness. Cells should be cultured in phenol-red free Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5% charcoal-stripped fetal bovine serum (FBS), which effectively removes endogenous steroid hormones that could interfere with the assay. This charcoal-stripping process is essential for reducing background estrogenic activity and ensuring a sensitive, responsive system for detecting weak estrogens like this compound. The cells must be maintained under standard culture conditions (37°C, 5% CO₂) and regularly monitored to ensure they remain healthy and undifferentiated, with passage numbers carefully recorded to avoid using high-passage cells that may lose estrogen responsiveness. [2]
Prior to assay initiation, cells should be harvested using a mild enzymatic dissociation agent such as trypsin-EDTA, followed by neutralization with complete medium. The cell suspension is then centrifuged and resuspended in assay medium, with viability assessed using trypan blue exclusion or similar methods to ensure ≥95% viability. Cell counting is performed using a hemocytometer or automated cell counter to prepare accurate inocula for the assay. [3] [2]
For the this compound E-Screen assay, cells are seeded in 96-well plates at a density of 20,000 cells per well in assay medium and allowed to attach for 24 hours. After this attachment period, the medium is replaced with fresh assay medium containing the test substances. This compound should be tested across a concentration range of 1-100 μM, with additional higher concentrations if cytotoxicity evaluation is included. A 17β-estradiol dilution series (0.1 pM to 1 nM) must be included as a positive control to establish the standard proliferative response and enable relative potency calculations. All test compounds should be dissolved in DMSO, with the final solvent concentration not exceeding 1% (v/v) in any test condition, and a solvent control (DMSO only) must be included. [1] [2]
Each treatment condition should be tested in at least triplicate replicates, and the entire experiment should be repeated independently three times to ensure statistical robustness and reproducibility. The experimental design should include the following controls: negative control (vehicle only), positive control (17β-estradiol concentration series), blank (medium without cells), and cytotoxicity control if applicable. The plates are then incubated for 5-7 days to allow for measurable cell proliferation, with medium replacement every 2-3 days to maintain nutrient levels and compound exposure. [3] [2]
Table 2: E-Screen Assay Protocol Overview for this compound Testing
| Protocol Step | Specifications | Critical Parameters |
|---|---|---|
| Cell Line | MCF-7 human breast cancer cells | Use low passage number, verify estrogen responsiveness |
| Culture Conditions | Phenol red-free DMEM with 5% charcoal-stripped FBS | Charcoal stripping essential to remove endogenous steroids |
| Seeding Density | 20,000 cells/well (96-well plate) | Consistent density critical for reproducible results |
| Test Compound Range | 1-100 μM this compound | Include concentrations near cytotoxicity limit |
| Positive Control | 17β-estradiol (0.1 pM - 1 nM) | Full dose-response essential for potency comparison |
| Incubation Period | 5-7 days | Medium change every 2-3 days |
| Replication | Triplicate wells, three independent experiments | Ensures statistical robustness |
After the 5-7 day incubation period, cell proliferation is quantified using standardized methods. The PrestoBlue assay provides a reliable fluorescence-based measurement of cell viability and proliferation. Following the manufacturer's protocol, PrestoBlue reagent is diluted 10-fold in DPBS and added to each well, followed by incubation for 30 minutes at 37°C. Fluorescence is then measured using excitation at 560 nm and emission at 590 nm. This method offers excellent sensitivity and compatibility with subsequent luciferase assays if additional endpoints are required. [2]
Alternative proliferation assessment methods include the sulforhodamine B (SRB) assay, which quantifies cellular protein content, or direct cell counting using automated counters or hemocytometers following trypsinization. The SRB method involves fixing cells with trichloroacetic acid, staining with SRB dye, and measuring absorbance at 510-560 nm after solubilizing the bound dye. Regardless of the method selected, consistency across experiments is paramount, and the chosen technique should demonstrate low intra- and inter-assay variability. [1] [2]
Recent comprehensive investigations into this compound's estrogenic activity have provided quantitative potency data that contextualizes its potential risk. When tested in the E-Screen assay, BS demonstrates characteristics of a partial agonist with significantly reduced efficacy compared to 17β-estradiol. Specifically, BS exhibits only 35-47% maximal efficacy relative to the full response achieved by estradiol. Even more notably, the concentration required to achieve these partial effects approaches the cytotoxic concentration range for this compound, suggesting that its estrogenic activity manifests only at potentially harmful concentrations. [1] [2]
The potency differential between BS and natural estrogen is particularly illuminating. Quantitative comparisons reveal that a approximately 36,000,000-fold higher concentration of BS is required to achieve equivalent partial cell proliferation stimulation compared to 17β-estradiol in the MCF-7 proliferation assay. Similarly, in estrogen response element (ERE)-dependent reporter gene assays, the extrapolated concentration to achieve 50% efficacy is 21,000,000-fold higher for BS than for estradiol. This exceptionally low potency places BS significantly below the Human Relevant Potency Threshold (HRPT), indicating likely negligible estrogenic risk at anticipated exposure levels. [1] [2]
Table 3: Quantitative Estrogenic Activity of this compound in In Vitro Assays
| Parameter | E-Screen (Proliferation) Assay | ERE Reporter Gene Assay |
|---|---|---|
| Maximal Efficacy | 35-47% of E2 response | 35-47% of E2 response |
| Relative Potency | 36,000,000-fold lower than E2 | 21,000,000-fold lower than E2 |
| Cytotoxicity | Active near cytotoxic concentration | Active near cytotoxic concentration |
| Agonist Type | Partial agonist | Partial agonist |
While the E-Screen assay provides valuable information about functional estrogenic responses through cell proliferation, complementary assay approaches strengthen the overall assessment of this compound's estrogenic potential. The T47D-KBluc reporter gene assay, which utilizes cells containing endogenously expressed estrogen receptors (ERα and ERβ) along with an estrogen response element (ERE) linked to a luciferase gene, offers a more direct measurement of receptor activation and transcriptional activity. This assay follows a similar experimental setup, with cells seeded at 20,000 cells per well in 96-well plates, followed by 24-hour exposure to test compounds dissolved in DMSO (final concentration 1%). After incubation, cell viability is measured using PrestoBlue assay, followed by cell lysis and luciferase activity quantification using a luminometer. [2] [4]
More advanced approaches include imaging-based in vitro screening platforms that utilize MCF-7 fluorescent reporter cell lines for ERα target genes (GREB1, PGR, and TFF1). These reporters are under control of the full physiological promoter region and allow monitoring of dynamic pro-proliferative pathway activation on a single cell level using live-cell imaging. This methodology enables linking ERα pathway activation to potential adverse outcomes by simultaneously monitoring cell cycle progression and proliferation, providing a more comprehensive physiological context for endocrine disruption assessment. [4]
The above diagram illustrates the integrated experimental workflow for assessing this compound estrogenicity, incorporating both the standard E-Screen protocol and complementary assay approaches.
Robust implementation of the E-Screen assay for this compound evaluation requires strict adherence to validation protocols and comprehensive quality control measures. Each assay run must include a complete 17β-estradiol concentration series that demonstrates a typical sigmoidal dose-response curve with a minimum dynamic range of at least 10-fold between baseline and maximum proliferation. The positive control should yield an EC₅₀ value consistently falling within the expected concentration range (typically 1-10 pM for MCF-7 cells), with any significant deviations indicating potential assay problems that require investigation. The coefficient of variation for replicate wells should not exceed 15-20%, and the Z-factor, a measure of assay quality, should be ≥0.5 to ensure sufficient separation between positive and negative controls. [3] [2]
Additional validation considerations include cell line authentication and regular screening for mycoplasma contamination, both of which can significantly impact assay performance and reliability. The estrogen responsiveness of the MCF-7 cells should be periodically verified using known weak estrogens like bisphenol A, which should produce the characteristic proliferative response with lower potency than 17β-estradiol. For this compound specifically, given its activity near cytotoxic concentrations, inclusion of a parallel cytotoxicity assessment (such as PrestoBlue viability measurement) is essential to distinguish true estrogenic proliferation from potentially confounding cytotoxic effects. [1] [2]
The E-Screen assay has proven particularly valuable for large-scale screening of environmental chemicals with potential estrogenic activity, having identified several "new" estrogens including alkylphenols, phthalates, certain PCB congeners and hydroxylated PCBs, and insecticides such as dieldrin, endosulfan, and toxaphene. The assay's ability to detect estrogenic activity across diverse chemical classes makes it ideal for prioritizing compounds for further investigation, especially when coupled with mechanistic studies such as receptor binding competition assays and measurement of estrogen-responsive endpoints like progesterone receptor and pS2 expression levels in MCF-7 cells. [3]
The comprehensive protocol outlined in these Application Notes provides researchers with a standardized approach for evaluating this compound estrogenicity, enabling consistent data generation across laboratories and facilitating evidence-based regulatory decisions. When properly implemented with appropriate controls and validation measures, the E-Screen assay delivers valuable insights into the endocrine activity of fragrance ingredients and other chemicals of concern, contributing significantly to the safety assessment of consumer products.
Benzyl salicylate (CAS No. 118-58-1) is an organic ester compound synthesized from benzyl alcohol and salicylic acid, serving dual functional roles in cosmetic, pharmaceutical, and fragrance formulations. With a molecular formula of C₁₄H₁₂O₃ and molecular weight of 228.24 g/mol, this compound exhibits excellent stability and compatibility with a wide range of cosmetic ingredients [1]. This compound functions primarily as a fragrance fixative and UV radiation absorber, making it particularly valuable in formulations requiring both fragrance longevity and light protection. The compound's ester bond and aromatic structure contribute to its low volatility, enabling it to reduce the evaporation rate of more volatile fragrance components, thereby extending the overall scent profile duration [1] [2].
Beyond its fixative properties, this compound demonstrates functional versatility in various formulations. As a solvent, it enhances the miscibility of hydrophobic compounds, while its UV-absorbing characteristics contribute to product stability in sun-exposed applications. Recent research has also revealed significant anti-inflammatory potential through modulation of key inflammatory pathways, expanding its therapeutic applications in dermatological formulations and topical pharmaceuticals [3]. The compound's faint floral aroma complements existing fragrance profiles without dominating the overall scent composition, making it particularly valuable as a base note in complex fragrance architectures [1].
Table 1: Fundamental Characteristics of this compound
| Property | Specification | Functional Significance |
|---|---|---|
| Chemical Name | This compound | IUPAC nomenclature for identification |
| CAS Number | 118-58-1 | Unique chemical identifier |
| Molecular Formula | C₁₄H₁₂O₃ | Molecular composition |
| Molecular Weight | 228.24 g/mol | Mass relationships in reactions |
| Primary Functions | Fragrance fixative, UV absorber, solvent, anti-inflammatory agent | Multiple application capabilities |
| Odor Profile | Faint, sweet floral | Complements without dominating fragrance |
| Chemical Class | Organic ester | Synthesis from benzyl alcohol + salicylic acid |
This compound serves as a versatile fixative in fragrance compositions, functioning through the reduction of volatile component evaporation and enhancement of fragrance longevity on skin and various substrates. The compound's effectiveness stems from its moderate vapor pressure and ability to form weak molecular associations with other fragrance ingredients, creating a more cohesive scent release profile [1]. In fine fragrances, this compound is particularly valued for its stabilizing effect on delicate top notes, preventing their rapid dissipation while maintaining the structural integrity of the fragrance pyramid throughout the wearing experience [2].
The fixative efficacy of this compound varies significantly across different product categories, necessitating precise concentration adjustments based on formulation characteristics. In hydroalcoholic systems such as perfumes and eau de toilettes, the compound demonstrates optimal performance due to its balanced solubility in both polar and non-polar solvent systems. For leave-on skin care products including moisturizers and body lotions, this compound provides the additional benefit of light protection for photosensitive fragrance components and active ingredients, contributing to both olfactory performance and formulation stability [1].
Table 2: this compound Concentration Guidelines by Product Category
| Product Category | Recommended Concentration | Primary Function | Secondary Benefits |
|---|---|---|---|
| Fine Fragrances | 0.1% - 1.0% | Fragrance fixative | Solvent properties, enhances longevity |
| Skin Care Products | ≤ 0.5% | UV absorber, fragrance component | Prevents product degradation, stabilizes actives |
| Hair Care Formulations | ≤ 0.5% | Fragrance fixative | UV protection for hair, scent retention |
| Soaps & Detergents | Up to 2.5% | Fragrance stabilizer | Maintains scent profile through rinse cycle |
| Household Products | 2.5% - 5.0% | Fragrance fixative | Cost-effective scent delivery |
Materials Required: this compound (pharmaceutical grade), fragrance composition, base formulation (emulsion, hydroalcoholic solution, or other vehicle), mixing equipment (overhead stirrer or propeller mixer), temperature control system.
Procedure:
Pre-dissolution Stage: Incorporate this compound into the fragrance concentrate rather than adding directly to the main formulation. Use a ratio of 1:3 to 1:5 (this compound to fragrance compounds) with gentle agitation at 25-30°C until completely solubilized [1].
Temperature Control: Maintain the base formulation at 25-30°C during addition to prevent thermal degradation of fragrance components while ensuring adequate dispersibility. For emulsion systems, the fragrance phase containing this compound should be temperature-matched to within ±5°C of the base to prevent emulsion instability [1].
Incorporation Method: Add the this compound-fragrance blend to the base formulation using slow-speed mechanical stirring (200-400 rpm) with a propeller-type impeller. Continue mixing for 15-20 minutes after addition to ensure homogeneous distribution without incorporating excessive air [1].
Compatibility Verification: Conduct accelerated stability testing by storing the final product at 4°C, 25°C, and 40°C for 24-48 hours. Monitor for phase separation, viscosity changes, or color alterations that may indicate incompatibility [1].
Technical Notes: this compound demonstrates optimal compatibility with most cosmetic ingredients but may require additional emulsification agents in high-water-content systems. The compound's mild floral scent should be factored into the overall fragrance architecture, particularly in minimally fragranced products. For formulations containing UV-sensitive actives, this compound's UV-absorbing properties provide enhanced stabilization when used at 0.3-0.5% concentrations [1].
This compound is subject to comprehensive regulations across multiple jurisdictions due to its identified potential as a skin sensitizer. Under the European Union's Cosmetics Regulation (No. 1223/2009), this compound is classified as a fragrance allergen requiring specific labeling when concentrations exceed 0.001% in leave-on products and 0.01% in rinse-off products [1]. The International Fragrance Association (IFRA) has established detailed concentration limits across diverse product categories through its 50th Amendment (2021), with the most restrictive limitations applied to products with high skin contact such as deodorants (0.39% maximum) and baby care products (0.50% maximum) [4].
In the United States, this compound holds FDA approval for use as a synthetic flavoring substance in food products, provided it is used in the minimum quantity required to achieve the intended effect following good manufacturing practices [1]. The substance is REACH registered with active status in the European Union (as of April 2022) and is listed on the Australian Inventory of Industrial Chemicals, though specific restrictions apply in New Zealand where it may only be used under an appropriate group standard without individual approval [1]. These regulatory variations necessitate careful compliance assessment based on intended markets and application types.
This compound presents moderate environmental concerns, particularly regarding aquatic toxicity and persistence factors. According to safety data, the compound is classified as toxic to aquatic life with long-lasting effects (H411, H412 hazard statements) [4]. While this compound demonstrates inherent biodegradability, its potential for bioaccumulation and toxicity to aquatic organisms at higher concentrations necessitates careful environmental management, particularly in manufacturing and disposal phases [1].
The sustainability profile of this compound is influenced by its typical production from petrochemical feedstocks, though increasing attention is being directed toward bio-based alternatives and greener synthesis methods. Industry leaders are implementing enzymatic production approaches that reduce energy consumption and environmental impact while maintaining performance characteristics [5]. Life cycle assessments of this compound production indicate that manufacturing energy input represents the most significant environmental impact, highlighting the importance of process optimization and renewable energy integration in improving sustainability metrics [1] [5].
Table 3: Safety and Regulatory Summary for this compound
| Aspect | Classification/Status | Requirements/Limitations |
|---|---|---|
| EU Cosmetics Regulation | Fragrance allergen (Annex III) | Declaration if ≥0.001% (leave-on) or ≥0.01% (rinse-off) |
| IFRA Standards | Restricted substance | Category-specific limits (0.39%-10% depending on application) |
| FDA Status | Permitted synthetic flavoring | Must follow GMP - minimum quantity required |
| REACH Status | Registered (active) | Compliant with EU regulations |
| GHS Hazard Classification | Skin sensitization (Category 1), Eye irritation (Category 2A), Aquatic toxicity (Category 2) | H317, H319, H411, H412 hazard statements |
| Environmental Impact | Toxic to aquatic life with long-lasting effects | Avoid release to environment; proper wastewater treatment required |
Recent pharmacological investigations have revealed significant anti-inflammatory properties of this compound, supporting its potential application in therapeutic formulations targeting inflammatory skin conditions. In a landmark study using LPS-stimulated RAW 264.7 macrophages, this compound demonstrated dose-dependent inhibition of nitric oxide (NO) production, surpassing the efficacy of the reference compound NG-monomethyl-L-arginine monoacetate salt (L-NMMA) [3]. This anti-inflammatory activity was mediated through multifaceted molecular mechanisms, primarily involving the suppression of key signaling pathways in the inflammatory cascade.
The primary mechanism of this compound's anti-inflammatory action involves the inhibition of phosphorylation events in the NF-κB signaling pathway. Specifically, the compound suppresses phosphorylation of IκB kinase alpha (IKKα) and IκB kinase beta (IKKβ), consequently preventing the phosphorylation and degradation of inhibitor of kappa B alpha (IκBα) [3]. This molecular intervention effectively retains NF-κB in its inactive cytoplasmic complex, preventing its nuclear translocation and the subsequent transactivation of pro-inflammatory genes. Complementary to this mechanism, this compound also downregulates expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), further limiting the production of inflammatory mediators at both transcriptional and enzymatic levels [3].
Diagram 1: Anti-inflammatory Mechanism of this compound in LPS-Stimulated Macrophages - This diagram illustrates the molecular pathway through which this compound exerts its anti-inflammatory effects by inhibiting key phosphorylation events in the NF-κB signaling pathway and downregulating inflammatory enzyme expression.
Cell Culture and Maintenance:
Nitric Oxide Production Assay:
Cell Seeding: Plate RAW 264.7 cells in 96-well culture plates at a density of 3 × 10⁴ cells/well and allow to adhere for 24 hours [3].
Pre-treatment: Add this compound at test concentrations (typically 10-100 μM in DMSO vehicle, with final DMSO concentration ≤0.1%) to cells and incubate for 1 hour [3].
Inflammation Induction: Add lipopolysaccharide (LPS) at 1 μg/mL final concentration to appropriate wells and incubate for 24 hours. Include controls (untreated, vehicle, LPS-only, and reference inhibitor such as L-NMMA) [3].
NO Measurement: Combine 100 μL culture supernatant with equal volume of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride, 2.5% phosphoric acid) in a fresh 96-well plate. Incubate for 10 minutes at room temperature protected from light [3].
Absorbance Measurement: Read absorbance at 540 nm using a microplate spectrophotometer. Calculate NO concentration using a sodium nitrite standard curve (typically 1-100 μM) [3].
Western Blot Analysis:
Cell Lysis: After treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 20 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C [3].
Protein Quantification: Determine protein concentration in supernatants using BCA assay.
Electrophoresis: Separate 20 μg total protein per sample by 10% SDS-PAGE and transfer to PVDF membranes [3].
Immunoblotting: Block membranes with 5% non-fat milk, then incubate with primary antibodies against p-IKKα/β, IKKα/β, p-IκBα, IκBα, p-NF-κB p65, NF-κB p65, iNOS, COX-2, and β-actin (loading control) overnight at 4°C [3].
Detection: Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize using enhanced chemiluminescence detection system and quantify band intensities by densitometry [3].
Statistical Analysis:
Diagram 2: Formulation Development Workflow with this compound - This diagram outlines the systematic approach for incorporating this compound into product formulations, highlighting key development stages from concentration optimization to regulatory compliance verification.
The global market for this compound demonstrates steady growth patterns, with projections indicating an increase from USD 164.88 million in 2024 to approximately USD 245.90 million by 2032, representing a compound annual growth rate of 5.12% [5]. This expansion is driven by increasing demand across diverse sectors including personal care, pharmaceuticals, and household products, with particular strength in premium skincare segments incorporating this compound for its dual-functional benefits as both UV absorber and fragrance component [5]. The industry landscape is characterized by ongoing innovation in sustainable production methods and application expansion beyond traditional uses.
Future development opportunities for this compound include bio-based production through enzymatic synthesis and microbial fermentation, addressing growing consumer demand for natural ingredient alternatives [5]. The compound's established safety profile and multifunctional characteristics position it favorably for expanded applications in therapeutic dermatological formulations, particularly those targeting inflammatory skin conditions where its anti-inflammatory properties may provide complementary benefits [3]. Industry leaders are increasingly focusing on green chemistry approaches and supply chain digitization to enhance sustainability and compliance in this compound production and application [5].
This compound represents a versatile ingredient with well-established applications in fragrance formulation and emerging potential in therapeutic products. Its dual functionality as fragrance fixative and anti-inflammatory agent, combined with its favorable regulatory status across major markets, supports continued utilization and development across multiple industries. The comprehensive application protocols and experimental methodologies outlined in these application notes provide researchers and formulators with practical frameworks for leveraging the unique properties of this compound in product development initiatives.
Future research directions should focus on elucidating structure-activity relationships to optimize both fixative and anti-inflammatory properties, developing enhanced delivery systems for targeted applications, and establishing clinical correlations for observed anti-inflammatory effects in cellular models. As sustainability considerations continue to influence ingredient selection, advancements in bio-catalytic production and green extraction methods will further strengthen the position of this compound as a valuable multi-functional component in cosmetic, fragrance, and pharmaceutical formulations.
Benzyl salicylate (CAS No. 118-58-1) is a synthetic ester of benzyl alcohol and salicylic acid [1]. It serves multiple functional roles in formulations:
The European Commission's Scientific Committee on Consumer Safety (SCCS) issued a final opinion in November 2023, concluding that this compound is safe for use in cosmetic products up to the maximum concentrations provided in the submitted dossier [3] [4]. The committee noted that while available data "provide some indications for an endocrine mode of action," there is "no evidence to suggest that this results in endocrine effects" [3] [4].
Furthermore, a draft amendment to the EU Cosmetics Regulation (notified in July 2025) will introduce specific product-type conditions for this compound use [5]. This means that by 1 January 2027, cosmetic products containing this compound must comply with these new conditions to be placed on the EU market [5].
The table below summarizes the fundamental characteristics and recommended usage levels of this compound.
| Property | Specification / Guideline |
|---|---|
| Chemical Formula | C14H12O3 [1] [2] |
| Molecular Weight | 228.25 g/mol [2] |
| Physical Form | Colorless to pale yellow liquid [2] |
| Odor | Mild balsamic [2] |
| Primary Functions | Fragrance, fixative, UV absorber, solvent [1] |
| Ideal Concentration (Fragrances) | 0.1% - 1% [1] |
| Ideal Concentration (Sunscreens & Skin Care) | Typically below 0.5% [1] |
| Ideal Concentration (Hair Care) | Typically below 0.5% [1] |
| Allergen Labeling (EU) | Required if ≥0.01% in rinse-off or ≥0.001% in leave-on products [1] |
This compound has a very low potential to induce hypersensitivity, as demonstrated by a patch-test survey involving over 10,000 participants where no induced or elicited responses directly attributable to it were observed [6]. The following protocol outlines a method to quantify its presence on skin and hair, which is crucial for decontamination and penetration studies.
The diagram below illustrates the GC-MS/MS method workflow for quantifying this compound on skin and hair [7] [8]:
1. Objective To validate a gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) method for the precise quantification of this compound (BeS) on human skin and hair, simulating studies for persistent chemical agents [7] [8].
2. Materials and Reagents
3. Procedure
4. Data Analysis and Validation
For researchers and formulators, the following points are critical:
| Endpoint / Parameter | Value / Outcome | Source / Context |
|---|---|---|
| In Vitro Cytotoxicity (Human Kidney Cells) | Tested in assay suite; SA identified as "toxdriver" [1]. | Toxicodynamic assessment as part of an NGRA [1]. |
| Developmental Toxicity LOAEL (Rat) | 30 mg/kg/day [2] | Combined repeated-dose and reproductive/developmental screening test [2]. |
| Repeated-Dose Toxicity (Rat) | Effects on thymus, liver, epididymis, and femur at ≥100 mg/kg/day [2]. | Combined repeated-dose and reproductive/developmental screening test [2]. |
| Genotoxicity (In Vitro) | Non-genotoxic (Chromosomal aberration test in Chinese hamster lung cells) [2]. | Initial hazard assessment [2]. |
| Predicted Max Human Plasma Cmax (SA) | 630 nM (0.087 µg/mL) after repeated face cream application [1]. | Probabilistic PBPK modeling for a cosmetic product with 0.5% BSal [1]. |
| Lowest In Vitro PoD (SA) | 10.6 µM (1.46 µg/mL) - Significant gene deregulation in HepG2 cells [1]. | Transcriptomics assay [1]. |
| Safe Use in Cosmetics | Safe at specified concentrations (e.g., 0.5% in leave-on skin products) [3] [4]. | SCCS Final Opinion (2023) [3] [4]. |
For comprehensive hazard profiling, researchers can integrate the following methodologies. The workflow for a next-generation risk assessment (NGRA) involves multiple tiers to evaluate internal exposure and bioactivity without animal testing [1].
This tier aims to predict internal exposure by identifying the toxicologically critical entity.
This tier tests the critical metabolite (SA) in a battery of New Approach Methodologies (NAMs) to determine a Point of Departure (PoD).
Q1: My cytotoxicity results for this compound are inconsistent. What is a key factor I should consider?
Q2: How do I translate my in vitro cytotoxicity findings to an in vivo risk context?
MoIE = In vitro PoD (e.g., in µM) / Predicted human Cmax (e.g., in µM).
A 2024 NGRA case study predicted a human Cmax of 630 nM for SA from a 0.5% face cream. Compared to a transcriptomics PoD of 10.6 µM, this yields an MoIE of 16.8, which can support a safety decision [1].Q3: Are there any specific regulatory opinions on its safety that can inform my assay design?
A dose-response relationship defines how the effect of a drug changes with its concentration at the site of action. Analyzing this curve is fundamental in pharmacology [1].
This compound is an ester used in cosmetics for its fragrance and UV-absorbing properties [2]. The table below outlines potential challenges in dose-response studies, inferred from its known properties.
| Challenge | Description & Impact on Dose-Response |
|---|---|
| Endocrine Activity | Shows estrogenic activity in vitro, activating the human estrogen receptor alpha [2]. This suggests potential for non-monotonic (biphasic) dose-response curves, complicating the determination of a classic S-shaped curve. |
| Low Therapeutic Index (Inferred) | While not explicitly stated for this compound, its potential for sensitization and endocrine effects [2] implies a narrow window between a biologically active dose and a dose that begins to show toxicity or unwanted effects. |
| Regulatory & Safety Constraints | Classified as a fragrance allergen [2]. Regulatory limits on concentration (e.g., in leave-on cosmetics) may restrict the dose range that can be experimentally tested, potentially preventing the full characterization of the curve [3] [2]. |
| Complex Biologic Variation | Patient-related factors like age, organ function, and pregnancy can affect dose-response features [1]. This biologic variation can make it difficult to establish a clear, reproducible curve across a population. |
Given the lack of direct protocols, here are general approaches for challenging compounds:
Below is a diagram illustrating how complex factors like endocrine disruption can lead to non-standard dose-response curves, which deviate from the classic model.
For easy comparison, the table below summarizes the core experimental findings related to the estrogenic and anti-inflammatory activities of this compound.
| Assay Type | Biological Activity | Reported Efficacy | Reported Potency vs. 17β-Estradiol (E2) |
|---|---|---|---|
| ERE Reporter Gene Assay | ER Partial Agonist | 35% - 47% (Maximal efficacy) [1] [2] | 21,000,000-fold lower [1] [2] |
| MCF7 Cell Proliferation (E-Screen) | ER Partial Agonist | 35% - 47% (Maximal efficacy) [1] [2] | 36,000,000-fold lower [1] [2] |
| LPS-stimulated NO Production (RAW 264.7 macrophages) | Anti-inflammatory (iNOS/COX-2 inhibition) [3] | More efficient than L-NMMA (a known NO synthase inhibitor) [3] | Not quantified vs. a standard |
Here are the methodologies for the key experiments cited in the data tables.
This protocol measures the proliferation of MCF-7 human breast cancer cells in response to a test substance, a hallmark of estrogenic activity [1].
This protocol evaluates the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages, a key model for anti-inflammatory activity [3].
FAQ: I cannot detect any estrogenic activity from this compound in my in vitro assays. What could be wrong?
FAQ: My Western Blot results for the NF-κB pathway proteins are inconsistent when testing the anti-inflammatory effects. How can I improve this?
The following diagram illustrates the key signaling pathways modulated by this compound, based on the search results.
The diagram above shows the two primary mechanisms of action for this compound identified in the research:
When working with benzyl salicylate in the lab, you may encounter specific challenges. The table below outlines common issues and their solutions.
| Challenge | Description & Solution |
|---|
| Allergenic Potential | A known allergen and potential sensitizer [1]. • Solution: Adhere to regulatory concentration limits (e.g., IFRA standards: below 0.001% for leave-on products). Ensure proper labeling on final products [1]. | | Sensory Interference | Inherent floral scent can disrupt target fragrance profile [1]. • Solution: Use at lower concentrations or balance with complementary fragrance components during formulation [1]. | | Packaging Compatibility | Requires protection from light to maintain stability [1]. • Solution: Use opaque or UV-resistant containers to prevent photodegradation [1]. |
This compound is subject to various regulatory guidelines that impact its use in formulations [1].
The following diagram maps the key experimental and decision-making pathway for evaluating and ensuring the stability of this compound in formulations.
The tables below summarize the core quantitative data from the IFRA Standards and the SCCS opinion for your formulations.
Table 1: Maximum Use Concentrations based on IFRA 51st Amendment (by Product Category) [1] [2]
| IFRA Category | Product Example | Maximum Concentration in Finished Product (%) |
|---|---|---|
| 1 | Lip Products | Not suitable |
| 2 | Deodorants, Antiperspirants | 0.39% |
| 3 | Eye Products, Facial Masks | 0.50% - 1.00% |
| 4 | Fine Fragrance, Eau de Toilette, Fragranced Creams | 7.30% |
| 5A, 5B, 5C | Body Lotions, Facial Creams, Hand Creams | 1.00% |
| 5D | Baby Creams, Lotions, Oils | 0.50% |
| 7A, 7B | Hair Dyes (rinse-off & leave-on), Hair Sprays | 1.00% |
| 9 | Shampoo, Shower Gel, Soap (rinse-off) | 2.50% |
| 10A, 11A, 11B | Household Cleaners, Feminine Hygiene Products, Tissues | 0.50% - 2.50% |
Table 2: Key Safety and Regulatory Classifications [3] [4] [2]
| Aspect | Classification / Status | Details / Rationale |
|---|---|---|
| Endocrine Disruption | No evidence of effects | SCCS notes indications for a mode of action, but no evidence of resulting endocrine effects. [4] |
| Allergen Status | Declarable | Must be labeled on ingredient lists if ≥0.001% in leave-on or ≥0.01% in rinse-off products. [3] [2] |
| GHS Hazard Classification | Skin sensitization, Eye irritation, Hazardous to aquatic environment | Classified as H317, H319, H411, H412. [2] |
Here are methodologies to address key compliance checkpoints in your workflow.
This workflow ensures your formulation aligns with IFRA standards.
Procedure:
While the SCCS has found no evidence of endocrine effects, researchers should be aware of the assessment framework [4].
Assessment Workflow:
Key Considerations:
Q1: Is this compound being banned in the EU? No, this compound is not being banned. The EU is, however, considering "further restrictions" as part of a broader regulatory update expected to be adopted in 2026 [6]. This is distinct from a full prohibition and likely relates to concentration limits or labeling. The substance has recently been deemed safe for use by the SCCS under specific conditions [4].
Q2: What is the key difference between IFRA Standards and EU Regulation?
Q3: What are the main allergenic and environmental hazards?
Q4: What are common formulation challenges and solutions?
Before formulating, be aware of key regulatory and safety profiles. Benzyl salicylate is classified as a fragrance allergen under EU Cosmetics Regulation No. 1223/2009. Reporting is required if present at concentrations ≥0.01% in rinse-off products or ≥0.001% in leave-on products [1].
In vitro studies indicate this compound has weak estrogenic activity, but its potency is profoundly lower than natural estrogen (17β-estradiol). One study found its potency to be about 21 million-fold lower in a reporter gene assay and 36 million-fold lower in a cell proliferation assay, which is significantly below the threshold considered relevant for human health [2].
This guide addresses common challenges related to the stability of this compound in formulations.
| Challenge | Root Cause | Proposed Solution & Preventive Measures |
|---|---|---|
| Product Discoloration/Odor [3] | Photodegradation of formula due to light exposure; clear packaging offering insufficient protection. | Use opaque or UV-resistant containers (e.g., amber glass, opaque plastics). Avoid clear packaging for light-sensitive formulas [1] [3]. |
| Loss of Efficacy [4] | Degradation of this compound and other active ingredients under light, leading to loss of UV absorption or fragrance properties. | Incorporate photostabilizers (e.g., antioxidants like Vitamin C or E). Use opaque packaging. Conduct photostability testing per ICH Q1B [1] [4] [3]. |
| Allergenic Potential [1] | Presence of this compound, a known allergen, exceeding regulatory limits. | Ensure concentrations comply with IFRA standards and regional regulations (e.g., below 0.001% for leave-on products in EU). Provide appropriate consumer labeling [1]. |
To ensure your product remains stable, follow this standardized photostability testing protocol based on ICH Q1B Option 2, which simulates long-term light exposure [3].
The diagram below outlines the key stages of the photostability testing process:
For a reproducible test, adhere to the following controlled conditions [3]:
| Parameter | Specification | Purpose & Notes |
|---|---|---|
| Light Source | Combination of UV and visible light. | Mimics natural sunlight and indoor lighting conditions. |
| Irradiance | 200 W/m² | A broad spectrum from 300 to 800 nm. |
| Total Exposure | 1.2 million lux-hours | Equivalent to ~6 months of ambient indoor light or 10 days in a light box. |
| Sample State | In both primary (bottle) and secondary (carton) packaging. | Assesses real-world vulnerability. |
| Controlled Conditions | Constant temperature and humidity. | Ensures accuracy and reproducibility of results. |
After exposure, analyze samples for any changes in color, odor, chemical potency, and the formation of impurities [3]. Results will guide decisions on whether protective packaging is needed.
What is the typical shelf life of a product containing this compound? Under proper storage conditions in airtight, light-protected containers, the ingredient itself has a shelf life of 12 to 24 months [1].
Does this compound require specific storage conditions before incorporation into a formulation? Yes. To prevent premature degradation, it should be stored in airtight containers, away from heat and light [1].
Are there safer alternatives to this compound that offer similar functions? Yes, but each alternative has its own strengths and limitations. Ethylhexyl Salicylate is a UV absorber with potentially lower allergenic risk. Natural Essential Oils (e.g., lavender) can provide fragrance, and Titanium Dioxide is a non-fragrance UV stabilizer [1].
The key to managing this compound is a combination of appropriate packaging, rigorous pre-market stability testing, and adherence to regulatory concentration limits. Incorporating these practices into your development workflow will ensure product integrity and safety.
Q1: What are the primary metabolites of Benzyl Salicylate (BSal) and how are they formed? BSal undergoes rapid hydrolysis, primarily in the skin and liver, to form Salicylic Acid (SA) and Benzyl Alcohol. The benzyl alcohol is subsequently oxidized to Benzoic Acid (BA) [1] [2]. The metabolic pathway can be summarized as follows:
Q2: Which metabolite is considered the toxicological driver for risk assessment? In both traditional and modern risk assessments, Salicylic Acid (SA) has been identified as the "toxdriver" [1] [2]. This is because systemic exposure to SA after dermal application of BSal is significantly higher than exposure to the parent compound, and SA is the entity that shows bioactivity in toxicological tests.
Q3: What is a common pitfall in identifying BSal metabolites using LC-MS? A major challenge is the presence of structural isomers [3]. Many different compounds can share the same mass-to-charge ratio. Reliable identification, therefore, requires effective chromatographic separation of these isomers prior to mass spectrometric analysis.
| Issue & Symptoms | Potential Cause | Recommended Solution |
|---|---|---|
| Low recovery of SA/BA in skin penetration assays: Expected metabolites are not detected or are below anticipated levels. | Incomplete hydrolysis of BSal during the experiment or instability of the metabolites under test conditions. | Verify enzymatic activity or pH conditions optimal for hydrolysis. Include control samples with pre-formed SA/BA to check for analyte stability [1] [2]. |
| Unexpected or numerous peaks in chromatographic data: Co-elution or difficulty distinguishing metabolite peaks from background noise. | Insufficient chromatographic separation leading to co-elution, or high background from the biological matrix. | Optimize the LC method (e.g., adjust gradient, pH, column type) to better separate structural isomers [3]. Use blank matrix samples for background subtraction [4]. |
| High variance in internal exposure (Cmax) predictions from PBPK models: Model outputs are inconsistent or do not align with in vitro findings. | Inaccurate input parameters, such as skin absorption rates, metabolic rate constants, or population variability. | Refine model parameters with chemical-specific in vitro data (e.g., hepatocyte metabolism assays). Consider transitioning from deterministic to probabilistic modeling to account for population variability [1]. |
The following workflows are adapted from the ab initio NGRA case study for BSal [1] [2].
Protocol 1: Tiered Workflow for Systemic Safety Assessment This integrated workflow combines exposure science and toxicology to assess ingredient safety without animal data.
1. Tier 0 - Use Scenario and Threshold of Toxicological Concern (TTC):
2. Tier 1 - Hypothesis Formulation & Internal Exposure:
3. Tier 2 - Bioactivity Assessment (Toxicodynamics):
4. Tier 3 - Risk Characterization:
Protocol 2: Key Techniques for Metabolite Identification
For comprehensive identification beyond the primary pathway, the following techniques are essential [3] [4] [5]:
For quick reference, key concentration data from recent studies is summarized in the table below.
| Assay System / Context | Reported Concentration / Effective Range | Key Findings / Effects | Source / Model |
|---|---|---|---|
| Toxicogenomics (Cytotoxicity) | PoD: 10.6 µM - 213 µM | Lowest PoD for gene deregulation in HepG2 cells. | [1] |
| Systemic Exposure (PBPK Model) | Max Plasma Cmax: ~1 nM (BSal), 93.2 nM (SA) | SA is the primary systemic metabolite and "toxdriver". | [1] |
| Plant SA Biosynthesis (Enzyme Hydrolysis) | In planta pathway; no direct dosing | HSR203J esterase hydrolyzes benzyl salicylate to release SA. | [2] [3] |
| In Vitro Hydrolytic Metabolism | Rapid hydrolysis by microsomes | Rat/human carboxylesterases (e.g., Ces1e, CES2) hydrolyze this compound. | [4] |
Q1: What is a safe starting concentration range for this compound in cellular bioassays? A suitable starting point is the micromolar (µM) range. The lowest point of departure (PoD) observed in toxicogenomics assays was 10.6 µM, causing significant gene deregulation in human HepG2 liver cells [1]. It is prudent to test a range both above and below this value (e.g., from 1 µM to 100 µM) to establish a full dose-response curve.
Q2: How does metabolism influence the active concentration of this compound? this compound is rapidly hydrolyzed in vivo and in vitro by carboxylesterases (e.g., CES1, CES2 in humans) to form salicylic acid (SA) and benzyl alcohol [4] [1]. In a human PBPK model, the maximum plasma concentration of SA after dermal application was over 90 times higher than that of the parent BSal compound [1]. Therefore, the biological effects you observe may be attributable to SA.
Q3: What is the significance of salicylic acid (SA) in the safety assessment of this compound? In next-generation risk assessments (NGRA), SA has been identified as the toxicologically critical entity or "toxdriver" for this compound [1]. Any bioassay designed to assess systemic toxicity should include SA as a control, and your results should be interpreted in the context of SA release from the parent compound.
This tiered workflow helps determine whether the parent compound or its metabolite is responsible for observed bioactivity [1].
Steps:
This protocol uses transcriptomics in relevant cell lines to derive a sensitive Point of Departure (PoD) [1].
Steps:
Benzyl salicylate has limited water solubility, so preparing stock solutions typically requires organic solvents or specialized aqueous formulations. The table below summarizes preparation methods based on technical data.
| Solution Type | Solvent/Formulation | Protocol & Key Points | Primary Application |
|---|---|---|---|
| Stock Solution | Anhydrous DMSO [1] | Prepare a concentrate (e.g., 10-100 mM) in pure DMSO. Aliquot and store at -20°C to -80°C to avoid repeated freeze-thaw cycles [1]. | General in vitro assays |
| Aqueous Injection Formulations | DMSO + Vehicles [1] | Dilute DMSO stock in a vehicle for better biocompatibility. Example: 10% DMSO stock + 50% PEG300 + 5% Tween 80 + 35% Saline [1]. | Cell culture or animal studies |
| Lipid-based Vehicles [1] | Dilute DMSO stock in corn oil (e.g., 10% DMSO stock + 90% corn oil). Mix thoroughly to create a clear or suspension solution [1]. | Animal studies | |
| Aqueous Cyclodextrin [1] | Dilute DMSO stock in 20% SBE-β-CD in saline (e.g., 10% DMSO stock + 90% cyclodextrin solution) [1]. | Animal studies | |
| Oral Formulations (for in vivo) | 0.5% CMC-Na [1] | Suspend the compound in a 0.5% Carboxymethyl Cellulose Sodium solution to create a uniform suspension for administration [1]. | Animal studies |
Here are detailed methodologies from recent studies investigating this compound, which you can adapt for your research.
This protocol assesses the metabolic conversion of this compound to salicylic acid [2].
This protocol evaluates the anti-inflammatory effects of this compound in a cell-based system [3].
Challenge: Low Solubility in Aqueous Buffers
Challenge: Non-Specific Binding to Labware
Challenge: Data Variability with Lipophilic Compounds
Challenge: Interference from Metabolism
To help visualize the experimental journey and the fate of this compound in a biological system, refer to the following diagrams.
The table below summarizes the key quantitative findings from direct comparisons of benzyl salicylate and estradiol.
| Parameter | Estradiol (E2) (Positive Control) | This compound (BS) |
|---|---|---|
| Relative Potency (Reporter Gene Assay) | 1 (Reference) | 21,000,000-fold lower than E2 [1] |
| Relative Potency (Proliferation Assay) | 1 (Reference) | 36,000,000-fold lower than E2 [1] |
| Maximal Agonist Efficacy | 100% (Full Agonist) | 35-47% (Partial Agonist) [1] |
| Activity in relation to Human Relevant Potency Threshold (HRPT) | N/A | > 1,000-fold below the HRPT of 1 x 10⁻⁴ relative to E2 [1] |
The quantitative data in the comparison table were generated using the following standardized in vitro methodologies.
This assay measures a chemical's ability to activate the estrogen receptor and initiate gene transcription.
This functional assay measures estrogenic activity through the stimulation of cell division in an ER-positive cell line.
This compound acts as a weak partial agonist for the human estrogen receptor alpha (ERα). The sequence of events from receptor binding to cellular response is outlined below, along with a diagram of the experimental workflow used to determine this potency.
Diagram of ER Signaling & Assay Workflow
The extreme weakness of this compound's estrogenic potency has critical implications for its safety assessment.
The table below summarizes key experimental data comparing the estrogenic activity of benzyl salicylate and BPA.
| Compound | Assay Type | Key Experimental Finding | Relative Potency (vs. Estradiol) | Maximal Efficacy |
|---|---|---|---|---|
| This compound | In vitro, MCF7 Proliferation (E-screen) [1] [2] | Active only near cytotoxic concentrations [1] | ~36,000,000-fold weaker [1] [2] | Partial agonist (35-47% of E2 efficacy) [1] |
| This compound | In vitro, Reporter Gene (ERE-luciferase) [1] [2] | Extrapolated EC₅₀ is extremely high [1] | ~21,000,000-fold weaker [1] [2] | Partial agonist (35-47% of E2 efficacy) [1] |
| Bisphenol A (BPA) | In vivo, Animal Study [3] | Causes transcriptome feminization in males at 0.5 µg/kg/day [3] | Active at low, environmentally relevant doses [3] | Full agonist in some pathways (per [4]) |
| Bisphenol A (BPA) | In vitro, Cell-based Assays (per review) [4] | Can induce cell proliferation and gene expression [4] | Weaker than E2, but stronger than this compound | Can achieve similar magnitude of response as E2 [4] |
The potency of this compound is considered significantly below the human-relevant potency threshold, and its activity in assays is only observed close to cytotoxic concentration levels [1]. In contrast, BPA demonstrates biological activity, including male feminization and female masculinization of the bone marrow transcriptome, at low doses relevant to human exposure [3].
Understanding the methodology behind the data is crucial for its interpretation.
This assay measures the ability of a compound to stimulate the proliferation of human breast cancer cells (MCF7), which are dependent on estrogen for growth [1] [2].
This test assesses a compound's ability to directly activate the estrogen receptor and initiate the transcription of estrogen-responsive genes [1] [2].
The following diagrams illustrate the core mechanism of estrogenic activity and a generalized workflow for its experimental assessment.
The key difference lies in their potency and efficacy. This compound is a weak partial agonist, meaning it cannot fully activate the estrogen receptor even at high doses [1]. BPA, while still weaker than estradiol, can produce a full estrogenic response in some systems and is biologically active at much lower, environmentally relevant concentrations [3] [4].
While not a direct IVIVC, experimental data from scientific literature provides insights into the effects of benzyl salicylate, which are crucial for building a correlation model.
| Assay Type | Experimental Findings | Key Parameters | Reference Compound |
|---|---|---|---|
| Estrogenic Activity (in vitro) | Partial agonist with 35–47% maximal efficacy relative to estradiol (E2); activity observed only near cytotoxic concentrations [1]. | Transactivation Assay: Concentration required for 50% efficacy was 21 million times higher than E2 [1]. | 17β-estradiol (E2) |
| Anti-inflammatory Activity (in vitro) | Inhibited NO production in LPS-stimulated RAW 264.7 macrophages; mechanism involved suppression of IKK/IκBα/NF-κB phosphorylation and reduced expression of iNOS and COX-2 [2]. | MCF7 Proliferation (E-screen): Concentration required for equivalent partial stimulation was 36 million times higher than E2 [1]. | L-NMMA (NO inhibitor) |
The anti-inflammatory mechanism of this compound involves a key signaling pathway, which can be visualized as follows:
For context in developing your own correlation model, here are the established experimental frameworks for IVIVC.
| Aspect | Level A (Most Preferred) | Level C |
|---|---|---|
| Definition | A point-to-point correlation between in vitro dissolution and the in vivo input rate of the drug [3]. | A single point correlation (e.g., between a dissolution time point and a PK parameter like AUC or Cmax) [3]. |
| Predictive Value | High; can predict the entire in vivo plasma concentration-time profile [3]. | Low; does not reflect the complete shape of the in vivo profile [3]. |
| Regulatory Acceptance | Can support biowaivers for major formulation and manufacturing site changes [3]. | Generally insufficient for biowaivers; useful for early development insights [3]. |
The general workflow for developing a Level A IVIVC, which is the most valuable for regulatory purposes, involves several key stages as shown below [3]:
To address the lack of a direct IVIVC for this compound, you could consider the following approaches:
Benzyl Salicylate is listed on the EU's Community Rolling Action Plan (CoRAP) for substance evaluation due to concerns about its potential endocrine-disrupting properties [1]. The assessment is still in progress, and official final results from the European Chemicals Agency (ECHA) or the European Scientific Committee on Consumer Safety (SCCS) are not yet available.
The primary driver for the CoRAP assessment is the need to clarify ambiguous and conflicting data from earlier in-vitro studies regarding its estrogenic potential [1].
A 2021 study critically assessed the estrogenic potency of this compound to provide the missing quantitative data requested by regulators. The key findings are summarized below [1]:
| Assay Type | Maximal Efficacy (vs. 17β-Estradiol) | Relative Potency (vs. 17β-Estradiol) | Cytotoxicity Notes |
|---|---|---|---|
| ERE Reporter Gene Assay | 35% - 47% (Partial Agonist) | ~21 million times weaker | Active only near cytotoxic concentration levels. |
| MCF7 Cell Proliferation (E-Screen) | 35% - 47% (Partial Agonist) | ~36 million times weaker | Active only near cytotoxic concentration levels. |
Experimental Protocols:
The in-vitro experiments investigated the initial stages of a canonical estrogen signaling pathway. The diagram below illustrates this mechanism and the points where this compound acts as a weak partial agonist.
As the diagram shows, this compound can bind to the estrogen receptor and trigger a response, but it is dramatically weaker and less effective than the natural hormone.
For your research and development work, consider these takeaways:
The OECD Test Guideline 421 (Reproduction/Developmental Toxicity Screening Test) serves as a standardized protocol for initial assessment of chemical effects on mammalian reproductive function and embryonic development. This screening test is designed to provide preliminary hazard identification and priority-setting for more comprehensive testing, balancing practical considerations with scientific rigor. The test guideline has been updated to include endocrine disruptor endpoints such as anogenital distance measurements and male nipple retention in offspring, enhancing its sensitivity for detecting endocrine-mediated effects [1].
OECD TG 421 employs a relatively short exposure period compared to more comprehensive reproductive toxicity studies. Males are typically dosed for a minimum of four weeks, while females are dosed throughout the study (approximately 63 days), covering the period from before mating through pregnancy and lactation [1]. The study design typically includes at least three dose groups and a control group, with each group starting with a minimum of 10 animals per sex. This design allows for detection of gross effects on fertility, pregnancy, fetal development, and postnatal offspring viability, though it has limited statistical power for detecting subtle effects compared to definitive tests [2].
The OECD TG 421 protocol follows a standardized methodology to ensure consistency and reliability across studies:
The OECD TG 421 protocol evaluates multiple reproductive and developmental parameters, which can be categorized by study phase:
Table 1: Key Endpoints Measured in OECD TG 421 Studies
| Study Phase | Reproductive Endpoints | Developmental Endpoints |
|---|---|---|
| Premating | Body weight, food consumption, estrous cycle characteristics | Not applicable |
| Mating & Pregnancy | Copulation index, fertility index, implantation sites | Pre-implantation loss, post-implantation loss |
| Offspring Evaluation | Not applicable | Live births, litter size, pup weight, malformations, anogenital distance, postnatal survival |
In addition to these core parameters, the updated guideline includes thyroid hormone measurements and assessment of male nipple retention in pups as indicators of potential endocrine disruption [1]. At study termination, gross necropsy and histopathological examination of reproductive organs (testes, epididymides, ovaries, uterus) are conducted to identify structural correlates of functional effects [1].
This compound (CAS No. 118-58-1) was evaluated for reproductive toxicity using a combined repeated-dose and reproductive/developmental screening toxicity test in rats, which incorporates the principles of OECD TG 422 (a closely related guideline that builds upon TG 421) [5]. In this study, male and female rats were administered this compound by gavage at doses of 0, 30, 100, or 300 mg/kg/day for 42 days (males) and 41-46 days (females), covering the period from 14 days before mating until postnatal day 4 [5].
The study revealed that this compound exhibited significant developmental toxicity, particularly at the highest dose tested. While the substance showed no adverse effects on the estrus cycle, fertility, corpus lutea, or implantation rate, it caused embryonic resorption, offspring mortality, and neural tube defects at 300 mg/kg/day [5]. Additionally, offspring exhibited lower body weights even at the middle dose of 100 mg/kg/day and the low dose of 30 mg/kg/day, suggesting a dose-responsive effect on fetal growth.
Based on these findings, this compound was classified as hazard class 2 under the Japanese Chemical Substances Control Law, with a lowest observed adverse effect level (LOAEL) of 30 mg/kg/day for developmental toxicity and a D-value of 0.003 mg/kg/day [5]. The D-value represents a calculated reference value for risk assessment purposes, derived from the LOAEL with appropriate uncertainty factors.
When compared to other chemicals screened using similar methodologies, this compound demonstrates notable developmental toxicity at relatively low exposure levels:
Table 2: Comparative Reproductive Toxicity of Chemicals Tested in OECD Screening Protocols
| Chemical | Test Guideline | LOAEL (mg/kg/day) | Critical Effects |
|---|---|---|---|
| This compound | OECD TG 422 (similar to 421) | 30 | Reduced offspring body weight, neural tube defects, embryonic resorption |
| Butyl benzyl phthalate (BBP) | OECD TG 421 | 500 | Reduced food consumption, decreased pup weight |
| Butyl benzyl phthalate (BBP) | OECD TG 421 | 1000 | Effects on spermatogenesis, conception time, pregnancy rate, postimplantation survival |
| Various industrial chemicals | OECD TG 421/422 | Varies (≤10 to >300) | Diverse reproductive and developmental effects |
The data indicate that this compound exhibits developmental toxicity at doses lower than those observed for many other industrial chemicals, including the well-known reproductive toxicant butyl benzyl phthalate (BBP). The observed neural tube defects are consistent with the teratogenic potential reported for other salicylates, suggesting a class effect that warrants particular attention in safety assessments [5].
Butyl benzyl phthalate (BBP) was evaluated using the OECD TG 421 protocol to assess its potential as a reproductive toxicant. In this study, female rats were orally exposed to BBP from 14 days premating to 6 days postpartum, while male rats were exposed for 29 days [4].
The results demonstrated clear dose-dependent reproductive toxicity across multiple parameters. At the highest dose tested (1000 mg/kg bw/day), BBP significantly affected body weight gain and food consumption, impaired spermatogenesis in males, prolonged the time to conception, reduced pregnancy rate, decreased postimplantation survival, and diminished litter size and weight [4]. At the intermediate dose of 500 mg/kg/day, more subtle effects were observed, including reduced food consumption and decreased pup weight.
The study concluded that the OECD TG 421 test correctly identified BBP as a reproductive toxicant both qualitatively and quantitatively, as the effects occurred at dosage levels consistent with previous literature reports [4]. This validation against known toxicological data supports the utility of the screening protocol for detecting substances with potential reproductive hazards.
The DART NIHS Database provides valuable context for interpreting results from OECD TG 421 and similar screening tests. This database contains results from 404 substances evaluated for developmental and reproductive toxicity using standardized protocols, primarily OECD TG 421 and TG 422 [3]. Analysis of this database reveals that:
The distribution of LOAEL values across the database provides important reference points for evaluating the relative potency of different chemicals:
Table 3: LOAEL Distribution of DART-Positive Substances in DART NIHS DB
| LOAEL Range (mg/kg/day) | Number of Substances | Proportion of Positive Substances |
|---|---|---|
| ≤10 | 11 | 6.4% |
| 10-30 | 19 | 11.1% |
| 30-100 | 34 | 19.9% |
| 100-300 | 52 | 30.4% |
| 300-1000 | 55 | 32.2% |
Notably, 15 substances (12% of those with comparative data) exhibited lower LOAELs for developmental and reproductive toxicity than for repeated-dose toxicity, highlighting the specific susceptibility of reproductive endpoints [3]. Among these, five substances demonstrated significant developmental and reproductive toxicity at doses of ≤50 mg/kg bw/day, indicating particularly high potency for reproductive effects [3].
The OECD TG 421 protocol represents a practical compromise between comprehensive reproductive toxicity testing and the practical constraints of chemical screening. Expert evaluations have identified several inherent limitations of this screening approach:
Despite these limitations, the BUA advisory committee and other expert panels have concluded that OECD TG 421 and 422 are valuable tools for initial hazard assessment and priority-setting [2]. These screening tests can effectively identify substances with pronounced effects on reproduction and contribute to decisions about the need for more definitive testing using OECD Test Guidelines 414 (developmental toxicity), 415 (one-generation reproduction), or 416 (two-generation reproduction) [2].
The workflow below illustrates the role of OECD TG 421 in the broader context of chemical safety assessment:
The comparative analysis of this compound alongside other chemicals tested in OECD TG 421 and related protocols reveals several important patterns:
When interpreting results from OECD TG 421 studies, it is essential to consider the technical limitations of the screening protocol. The relatively small group sizes and abbreviated exposure periods may fail to detect subtle effects or those manifesting at later developmental stages [2]. Nevertheless, the protocol has demonstrated effectiveness in identifying chemicals with pronounced effects on reproduction, making it a valuable component of tiered testing strategies for chemical safety assessment [2].
The ab initio (from scratch) NGRA for Benzyl Salicylate (BSal) followed a tiered, hypothesis-driven workflow. The key finding was that BSal is rapidly metabolized on the skin into Salicylic Acid (SA), which was identified as the "toxdriver" for systemic toxicity assessment [1] [2]. The quantitative data from this workflow is summarized below.
| Experimental Step | Key Finding | Methodology / Protocol |
|---|---|---|
| Tier 0: Use Scenario & TTC | Daily exposure (128 μg/kg bw/day) exceeds TTC for Cramer Class III; assessment must proceed [1] [2] | Calculated for twice-daily application of 1.54 g of 0.5% face cream on a 60 kg adult [1] [2]. |
| Tier 1: Systemic Bioavailability | BSal penetrates skin and is metabolized to SA [1] [2] | Skin Penetration Assay: Used fresh pig skin; applied formulation with 0.5% BSal. Analytes (BSal, SA, others) measured in epidermis, dermis, and receptor fluid after 24 hours [1] [2]. |
| PBPK Modeling (Single Application) | Max plasma concentration (Cmax):
The following diagram illustrates the logical workflow of the tiered NGRA approach for this compound.
This case study demonstrates several critical points for modern safety assessment:
The table below summarizes the key data from an ab initio NGRA for a leave-on face cream containing 0.5% BSal, based on a typical use scenario of 1.54 g cream applied twice daily [1].
| Assessment Parameter | Value | Explanation / Metabolite |
|---|---|---|
| Systemic Daily Exposure Dose | 128 μg/kg bw/day | Calculated external dose. Above TTC* for Cramer Class III (2.3 μg/kg bw/day), prompting further assessment [1]. |
| Predicted Peak Blood Concentration (Cmax) | 1 nM | Parent BSal compound. Deemed non-critical [1]. |
| 93.2 nM (single) / 630 nM (repeated) | Salicylic Acid (SA), the primary metabolite identified as the "toxdriver" [1]. | |
| Lowest Point of Departure (PoD) *in vitro* | 10.6 μM | From transcriptomics assay in HepG2 cells (most sensitive endpoint) [1]. |
| Margin of Internal Exposure (MoIE) | 16 | Ratio of in vitro PoD (10.6 μM) to highest predicted human blood Cmax (630 nM). Supports safety decision [1]. |
*TTC: Threshold of Toxicological Concern
The NGRA framework uses a tiered workflow to evaluate risk without animal data [1].
The following diagram illustrates the logical workflow and key decision points of this NGRA process.
The application of advanced NAMs and PBPK modeling within an NGRA framework provides a robust, human-relevant safety assessment. For a face cream containing 0.5% BSal, the predicted human exposure to the parent compound and its metabolites is substantially below the dose levels that trigger any significant bioactivity in sensitive in vitro systems. Therefore, based on the current scientific data, the human exposure risk from topical application of benzyl salicylate in cosmetic products at regulated concentrations is considered to be low [1].
Irritant;Environmental Hazard